

Spectroscopic Profile of 2-Hydroxy-5-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **2-Hydroxy-5-iodobenzaldehyde**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-5-iodobenzaldehyde**, a key aromatic building block in medicinal chemistry and materials science. This document presents available spectroscopic data including mass spectrometry and infrared spectroscopy, alongside detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Hydroxy-5-iodobenzaldehyde** (also known as 5-iodosalicylaldehyde).

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₇ H ₅ IO ₂	PubChem[1]
Molecular Weight	248.02 g/mol	PubChem[1]
Exact Mass	247.933424 g/mol	SpectraBase[2]
Ionization Type	Electron Ionization (EI)	SpectraBase[2]

Further details on the mass spectrum can be accessed via SpectraBase.

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for **2-Hydroxy-5-iodobenzaldehyde**.^[1] Key expected vibrational frequencies for this molecule include:

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
O-H Stretch (Phenolic)	3200 - 3600 (broad)	Hydrogen-bonded hydroxyl group
C-H Stretch (Aromatic)	3000 - 3100	Aromatic ring C-H bonds
C=O Stretch (Aldehyde)	1650 - 1690	Conjugated aldehyde carbonyl
C=C Stretch (Aromatic)	1450 - 1600	Aromatic ring skeletal vibrations
C-I Stretch	500 - 600	Carbon-iodine bond vibration

Note: Specific peak values from an experimental condensed-phase spectrum are not readily available in the searched literature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, coupling constants, and multiplicities for **2-Hydroxy-5-iodobenzaldehyde** are not explicitly available in the public domain search results. For analogous aromatic aldehydes, the aldehydic proton typically appears in the downfield region of the ¹H NMR spectrum (δ 9-10 ppm).^[3] Protons on the aromatic ring would exhibit chemical shifts and coupling patterns dependent on their substitution. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to resonate at a significantly downfield chemical shift (δ 190-200 ppm).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Hydroxy-5-iodobenzaldehyde** are not available in the searched literature. However, general standard procedures for obtaining spectroscopic data for solid aromatic compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of solid aromatic aldehydes is as follows:

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of the solid **2-Hydroxy-5-iodobenzaldehyde** for ^1H NMR, and 20-50 mg for ^{13}C NMR.[4]
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a volume of approximately 0.6-0.7 mL in a clean vial.[4][5] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[4]
 - Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[5] The solution height in the tube should be approximately 4-5 cm.[4]
 - Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[4]
- Data Acquisition:
 - The NMR spectra can be recorded on a spectrometer operating at a standard frequency, such as 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[6]
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
 - Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.
 - Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like **2-Hydroxy-5-iodobenzaldehyde**, the following Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used:

Attenuated Total Reflectance (ATR) Method:

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.[\[7\]](#)
- Record the FTIR spectrum.

Potassium Bromide (KBr) Pellet Method:

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[7\]](#)
- Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.[\[7\]](#)[\[8\]](#)
- Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[\[7\]](#) A background spectrum of a blank KBr pellet should be recorded for background correction.[\[8\]](#)

Mass Spectrometry (MS)

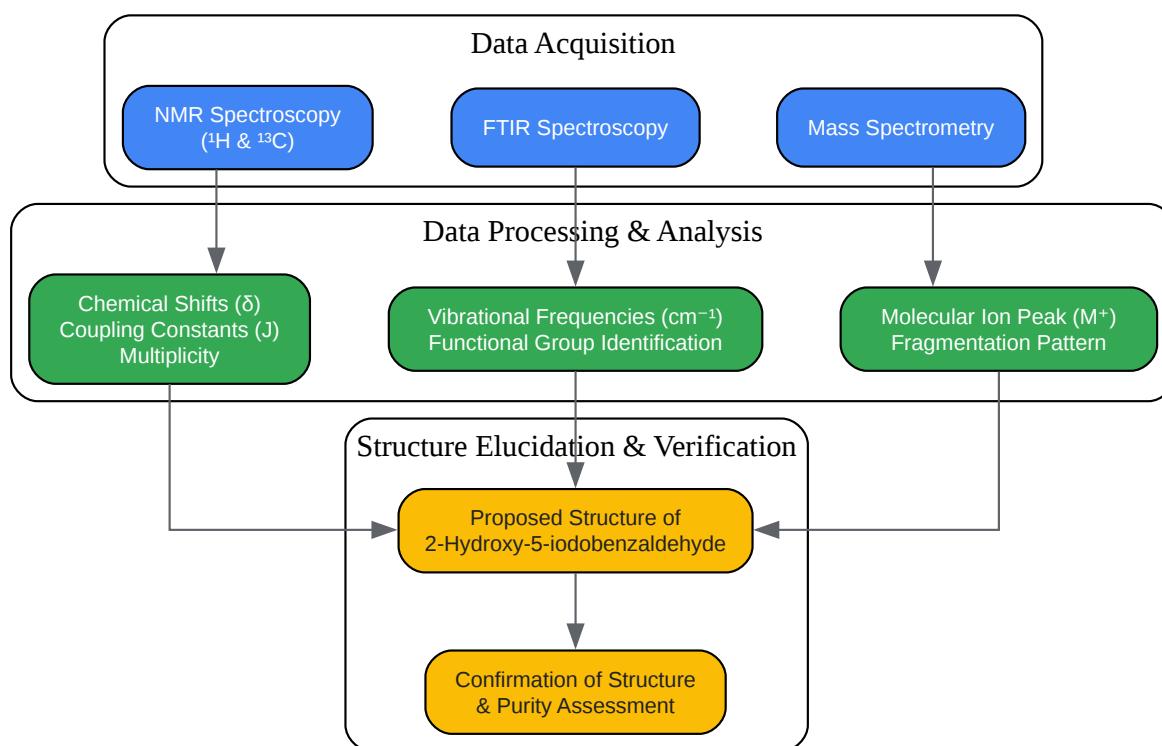
A general procedure for obtaining the mass spectrum of an aromatic compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) is as follows:

- Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent is injected into the GC.
- Ionization: In the ion source of the mass spectrometer, molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (radical cation) and various fragment ions.[\[9\]](#)[\[10\]](#)

- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[9][10]
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots ion intensity versus m/z .[9]

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data of **2-Hydroxy-5-iodobenzaldehyde**.



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Caption: Workflow for Spectroscopic Data Analysis.

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